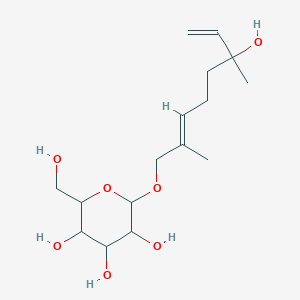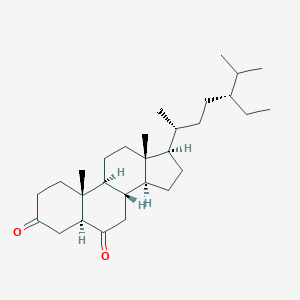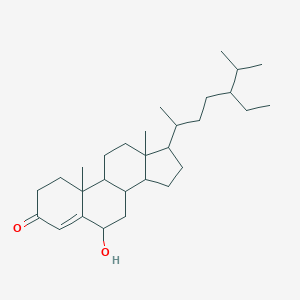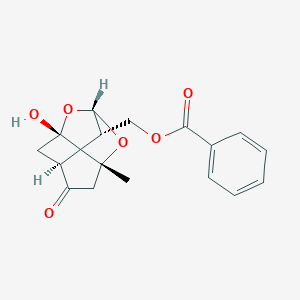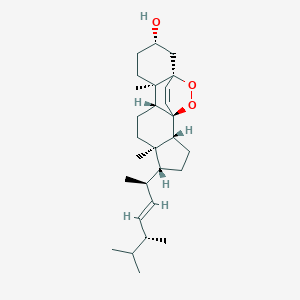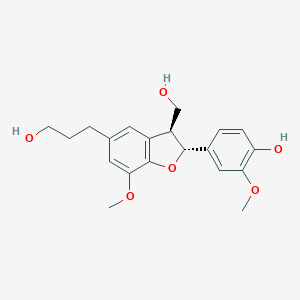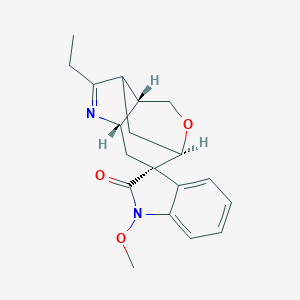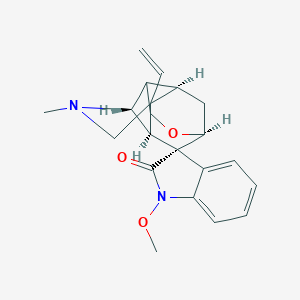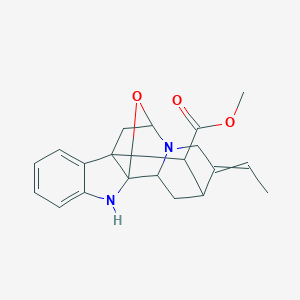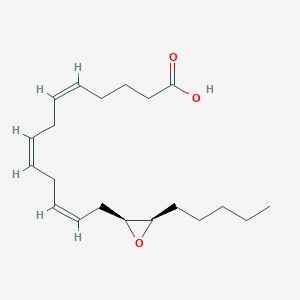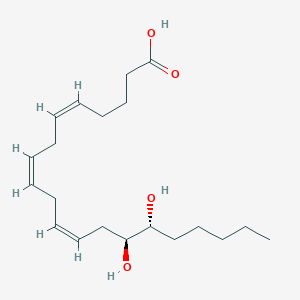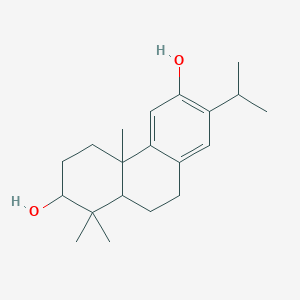
桧木醇
描述
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a natural bioactive compound found in several aromatic and medicinal plants, particularly in the heartwood of cupressaceous plants such as Chamaecyparis taiwanensis . It is a terpenoid and a derivative of tropolone, known for its broad-spectrum antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has been traditionally used in various cultures for its medicinal benefits and has gained significant attention in recent years for its potential therapeutic applications.
科学研究应用
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, hinokiol is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, hinokiol has shown promise as an anticancer agent, capable of blocking cell transformation at different levels by affecting the cell cycle, apoptosis, and autophagy . It also exhibits antidiabetic, anti-inflammatory, and antimicrobial effects . In industry, hinokiol is used in the formulation of various products, including oral care products, due to its antimicrobial properties .
作用机制
Target of Action
Hinokiol, a bioactive compound found in the Magnolia plant species, has been shown to interact with a variety of molecular targets. It has been reported to block voltage-gated sodium channels (VGSC) in neuroblastoma N2A cells . Additionally, it has been found to regulate numerous signaling pathways, including cyclin-dependent kinase (CDK) and cyclin proteins, epithelial–mesenchymal transition, and several matrix-metalloproteinases .
Mode of Action
Hinokiol exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it can induce G0/G1 and G2/M cell cycle arrest via the regulation of CDK and cyclin proteins . It also inhibits cell migration and invasion via the downregulation of several matrix-metalloproteinases . Furthermore, hinokiol can block VGSC in a concentration-dependent and state-dependent manner .
Biochemical Pathways
Hinokiol affects multiple biochemical pathways. It has been shown to regulate signaling pathways involved in cell cycle control, epithelial–mesenchymal transition, and cell migration and invasion . It also influences the AMP-activated protein kinase (AMPK) pathway . The compound’s ability to modulate these pathways contributes to its broad-range anticancer activity .
Pharmacokinetics
The pharmacokinetics of hinokiol have been studied in rats. Following oral administration of hinokiol, it was found that the compound and its metabolites are distributed in the plasma, liver, kidney, and brain . The elimination of hinokiol in these tissues was more rapid than in plasma . The plasma half-life of hinokiol in rodent models has been reported to be around 40-60 minutes for intravenous delivery and around 4-6 hours for intraperitoneal injections .
Result of Action
The molecular and cellular effects of hinokiol’s action are diverse. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and exert anti-angiogenesis activity . Moreover, hinokiol has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion . This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hinokiol. For instance, it has been suggested that the compound’s anticancer effects may be enhanced when used in combination with other cancer therapeutic drugs . .
生化分析
Biochemical Properties
Hinokiol has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It can block cell transformation at different levels by its action on the cell cycle, apoptosis, autophagy via inhibiting gene expression and dysregulating cellular signaling pathways . Moreover, hinokiol also exhibits other pharmacological properties, including antidiabetic, anti-inflammatory, and antimicrobial effects .
Cellular Effects
Hinokiol has been shown to have broad-range anticancer activity in vitro and in vivo by regulating numerous signaling pathways . These include induction of G0/G1 and G2/M cell cycle arrest (via the regulation of cyclin-dependent kinase (CDK) and cyclin proteins), epithelial–mesenchymal transition inhibition via the downregulation of mesenchymal markers and upregulation of epithelial markers . Additionally, hinokiol possesses the capability to suppress cell migration and invasion via the downregulation of several matrix-metalloproteinases .
Molecular Mechanism
Hinokiol exerts its effects at the molecular level through a variety of mechanisms. It has been shown to regulate cell cycle arrest, induction of apoptosis, necrosis, and autophagy, as well as the inhibition of metastasis and angiogenesis through various signaling pathways . It is also known to disrupt the GTPase activity, FtsZ polymerization, cell division, which may ultimately cause bacterial cell death .
Temporal Effects in Laboratory Settings
Hinokiol has been shown to have several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on
Dosage Effects in Animal Models
In animal models, Hinokiol has been shown to have neuroprotective properties . One particular study found that an active dose as small as 0.2 mg/kg can possibly significantly increase exploratory behavior and decrease anxiety-related behavior in animal models .
Metabolic Pathways
Hinokiol primarily undergoes hepatic metabolism and in vivo biotransformation, wherein glucuronidation and sulfation serve as the principal metabolic pathways for the conversion of hinokiol into mono-glucuronide hinokiol and sulfated mono-hydroxy hinokiol before its elimination .
Transport and Distribution
It is known that Hinokiol is hydrophobic and readily dissolved in lipids .
Subcellular Localization
It is known that Hinokiol can interact with cell membrane proteins through intermolecular interactions like hydrogen bonding, hydrophobic interactions, or aromatic pi orbital co-valency .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can be synthesized through various chemical reactions. One common method involves the incorporation of boron trifluoride into honokiol-glucose, honokiol mannose glucose pentaacetate, and mannose pentaacetate using diethyl ether as a solvent. This process results in the formation of synthetic honokiol-β-D-tetra acetyl glucopyranoside and honokiol-β-D-tetra acetyl mannopyranoside .
Industrial Production Methods: Industrial production of hinokiol primarily relies on extraction from natural sources. The extraction process involves isolating hinokiol from the heartwood of cupressaceous plants using solvents such as ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity hinokiol .
化学反应分析
Types of Reactions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, hinokiol-succinic acid is formed by the reaction between hinokiol and maleic anhydride in pyridine at room temperature . Another reaction involves the synthesis of hinokiol-glycine derivative by reacting hinokiol with glycerol in pyridine .
Common Reagents and Conditions: Common reagents used in hinokiol reactions include maleic anhydride, glycerol, and pyridine. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired product .
Major Products Formed: The major products formed from hinokiol reactions include hinokiol-succinic acid and hinokiol-glycine derivatives. These products have been studied for their potential therapeutic applications .
相似化合物的比较
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is often compared with magnolol, another natural compound found in Magnolia species. Both compounds have similar chemical structures but differ in their physicochemical and stability properties . Magnolol shows lower solubility at acidic pH values but higher solubility at alkaline pH values compared to hinokiol . 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is less stable than magnolol, particularly at neutral and basic pH values . To improve its stability, hinokiol can be encapsulated in liposomes, which enhances its stability at alkaline pH values .
List of Similar Compounds:- Magnolol
- Honokiol
- Thujaplicin
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol’s unique properties and potential therapeutic applications make it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFCWXVQZAQDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971843 | |
| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-73-8 | |
| Record name | HINOKIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


